molecular formula C6H13N3O5 B2718665 Glycylasparagine CAS No. 32729-21-8

Glycylasparagine

Cat. No.: B2718665
CAS No.: 32729-21-8
M. Wt: 207.186
InChI Key: VRYCEPASAAVTLK-UHFFFAOYSA-N
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Description

Glycylasparagine is a dipeptide composed of glycine and asparagine. It is a small molecule that plays a significant role in various biochemical processes. Glycine is the simplest amino acid, while asparagine is an amino acid with an amide functional group. The combination of these two amino acids forms this compound, which is involved in protein synthesis and other metabolic pathways.

Biochemical Analysis

Biochemical Properties

Glycylasparagine, like other dipeptides, is an intermediate product of protein digestion or protein catabolism . It interacts with various enzymes and proteins during these processes. For instance, asparagine, a component of this compound, is involved in asparagine metabolism. Two enzymes are crucial in this process: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .

Cellular Effects

The cellular effects of this compound are primarily related to its role in protein digestion and catabolism . As a dipeptide, it can influence cellular function by participating in various biochemical reactions. For example, asparagine, a component of this compound, has been reported to play a vital role in the development of cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its breakdown into its constituent amino acids, glycine and asparagine, which then participate in various biochemical reactions. Asparagine, for instance, is involved in asparagine metabolism, where it is synthesized from aspartate by asparagine synthase or broken down into aspartate by asparaginase .

Metabolic Pathways

This compound is involved in protein digestion and catabolism . Asparagine, a component of this compound, participates in asparagine metabolism, a process that involves the enzymes asparagine synthase and asparaginase .

Subcellular Localization

As a dipeptide, it is likely to be found in the cytoplasm where protein digestion and catabolism occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycylasparagine can be synthesized through a peptide bond formation between glycine and asparagine. This process typically involves the activation of the carboxyl group of glycine and the amino group of asparagine. Common methods include:

    Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The carboxyl group of glycine is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), and the amino group of asparagine is protected to prevent unwanted reactions.

    Solution-phase synthesis: This method involves the coupling of glycine and asparagine in a solution using similar activation reagents as in SPPS. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers that use SPPS. These methods ensure high purity and yield of the final product.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water or enzymes, breaking down into glycine and asparagine.

    Oxidation and Reduction: While this compound itself is not highly reactive to oxidation or reduction, its constituent amino acids can undergo such reactions under specific conditions.

    Substitution: The amide group in asparagine can participate in substitution reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Hydrolysis: Glycine and asparagine.

    Oxidation and Reduction: Modified forms of glycine and asparagine, depending on the specific reagents used.

Scientific Research Applications

Glycylasparagine has several applications in scientific research:

    Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.

    Medicine: Investigated for its potential role in drug delivery systems and as a building block for therapeutic peptides.

    Food Industry: Studied for its role in protein hydrolysates and as a flavor enhancer.

    Biotechnology: Used in the production of recombinant proteins and as a substrate in enzymatic assays.

Comparison with Similar Compounds

    Alanylasparagine: A dipeptide composed of alanine and asparagine.

    Glycylalanine: A dipeptide composed of glycine and alanine.

    Asparaginylglycine: A dipeptide with the reverse sequence of glycylasparagine.

Comparison:

    Uniqueness: this compound is unique due to its specific combination of glycine and asparagine, which imparts distinct biochemical properties. Unlike alanylasparagine or glycylalanine, this compound has a simpler structure due to the presence of glycine, the smallest amino acid.

    Biochemical Properties: The presence of asparagine in this compound allows it to participate in amide bond formation and hydrolysis, making it a valuable compound for studying peptide chemistry.

Properties

IUPAC Name

4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUESBOMYALLFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901535
Record name NoName_662
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyl-Asparagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24667-21-8, 1999-33-3
Record name NSC523090
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Asparagine, L-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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